4-Amino-3-ethylphenol

Description

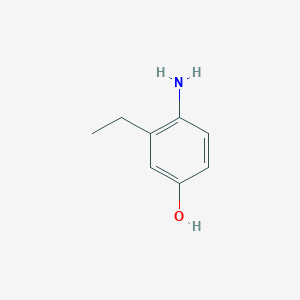

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZENTDXPBYLGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546211 | |

| Record name | 4-Amino-3-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-00-4 | |

| Record name | 4-Amino-3-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-ethylphenol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-3-ethylphenol, a substituted aminophenol derivative of significant interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from structurally related compounds, and outlines key experimental considerations. We will delve into its structural characteristics, predicted and analogous physicochemical properties, probable synthetic pathways, and potential applications, particularly within the realm of drug discovery and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar molecular scaffolds.

Introduction and Molecular Overview

4-Amino-3-ethylphenol, identified by the CAS Number 61638-00-4, is an aromatic organic compound featuring a phenol ring substituted with both an amino and an ethyl group.[1] The relative positions of these functional groups—the amino group at position 4 and the ethyl group at position 3 with respect to the hydroxyl group—confer specific electronic and steric properties that dictate its reactivity and potential utility. The presence of the electron-donating amino and hydroxyl groups strongly activates the aromatic ring, making it susceptible to electrophilic substitution, while the ethyl group provides a lipophilic character.

The molecular formula of 4-Amino-3-ethylphenol is C₈H₁₁NO, and it has a molecular weight of 137.18 g/mol .[1] At room temperature, it is expected to be a solid.[1] Understanding the interplay of its functional groups is crucial for predicting its behavior in chemical reactions and biological systems.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-amino-3-ethylphenol[1] |

| CAS Number | 61638-00-4[1] |

| Molecular Formula | C₈H₁₁NO[1] |

| Molecular Weight | 137.18 g/mol [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)O)N |

| InChI | InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3[1] |

Physicochemical Properties: Bridging Data Gaps

Table 2: Predicted and Analogous Physical Properties

| Property | Predicted/Analogous Value | Rationale/Source |

| Melting Point (°C) | >150 (Predicted) | Aminophenols generally have higher melting points than their phenol counterparts due to hydrogen bonding. 4-amino-3-methylphenol has a melting point of 178 °C. |

| Boiling Point (°C) | >220 (Predicted) | Expected to be higher than 4-ethylphenol (218-219 °C) due to the additional amino group contributing to intermolecular forces. |

| Solubility | Sparingly soluble in water; Soluble in alcohols, acetone, and DMSO. | The phenolic and amino groups can hydrogen bond with water, but the overall aromatic character and the ethyl group limit aqueous solubility. Aminophenol derivatives are generally soluble in polar organic solvents. |

| Appearance | White to off-white or brownish solid.[1] | Typical appearance for aminophenol compounds, which can oxidize and darken upon exposure to air and light. |

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-Amino-3-ethylphenol. While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the substitution pattern.

-

Aromatic Protons (Ar-H): Signals are anticipated in the δ 6.5-7.0 ppm range. The exact splitting pattern will depend on the coupling constants between the three aromatic protons.

-

Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂) is expected around δ 2.5 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) should appear around δ 1.2 ppm.

-

Amino (-NH₂) and Hydroxyl (-OH) Protons: These will appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbons bearing the -OH and -NH₂ groups will be the most downfield.

-

Ethyl Group Carbons: The -CH₂ carbon is predicted around δ 20-30 ppm, and the -CH₃ carbon around δ 10-15 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 (broad) | Phenolic hydroxyl group, involved in hydrogen bonding. |

| N-H Stretch | 3300-3500 (two bands) | Primary amine group. |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds. |

| C-H Stretch (Aliphatic) | 2850-2960 | Ethyl group C-H bonds. |

| C=C Stretch (Aromatic) | 1500-1600 | Aromatic ring skeletal vibrations. |

| C-O Stretch | 1200-1300 | Phenolic C-O bond. |

| C-N Stretch | 1250-1350 | Aromatic C-N bond. |

Mass Spectrometry (MS)

In mass spectrometry, 4-Amino-3-ethylphenol is expected to show a prominent molecular ion peak (M⁺) at m/z = 137. Common fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the aminophenol core.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Amino-3-ethylphenol can be adapted from established methods for preparing substituted aminophenols, such as the synthesis of 4-amino-3-methylphenol.[2] This multi-step process would likely begin with 3-ethylphenol as the starting material.

Figure 1: Proposed two-step synthesis of 4-Amino-3-ethylphenol from 3-ethylphenol.

Step-by-Step Methodology (Analogous Protocol):

-

Nitrosation of 3-Ethylphenol:

-

Dissolve 3-ethylphenol in an aqueous alkaline solution (e.g., NaOH).

-

Cool the solution to a low temperature (typically 0-5 °C) in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂).

-

Acidify the reaction mixture by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), while maintaining the low temperature.

-

The resulting 4-nitroso-3-ethylphenol intermediate may precipitate from the solution and can be isolated by filtration.

-

-

Reduction of 4-Nitroso-3-ethylphenol:

-

The isolated 4-nitroso-3-ethylphenol can be reduced to the corresponding amine.

-

A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.[2]

-

The reaction is typically carried out in a suitable solvent system, such as water or an alcohol/water mixture.

-

Upon completion of the reduction, the product, 4-Amino-3-ethylphenol, can be isolated by adjusting the pH to precipitate the product, followed by filtration and purification, for example, by recrystallization.

-

Key Reactivity Insights

-

Electrophilic Aromatic Substitution: The potent electron-donating nature of the hydroxyl and amino groups strongly activates the aromatic ring towards electrophilic attack. These groups are ortho, para-directing. Given the existing substitution pattern, incoming electrophiles would be directed to the positions ortho to the activating groups.

-

Oxidation: The aminophenol moiety is susceptible to oxidation. Exposure to oxidizing agents or even air can lead to the formation of colored quinone-imine or other polymeric byproducts. This necessitates careful handling and storage under an inert atmosphere to maintain the compound's integrity.

Potential Applications in Drug Development and Research

While specific applications of 4-Amino-3-ethylphenol are not extensively documented, the aminophenol scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of aminophenol have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for 4-Amino-3-ethylphenol.

-

Analgesic and Antipyretic Agents: The most famous aminophenol derivative is paracetamol (acetaminophen). The core structure is crucial for its therapeutic effects.

-

Antimicrobial and Antifungal Agents: Research has shown that Schiff base derivatives of 4-aminophenol exhibit promising antibacterial and antifungal properties.[3] This suggests that 4-Amino-3-ethylphenol could serve as a starting material for the synthesis of novel antimicrobial agents.

-

Anticancer and DNA Intercalating Agents: Some aminophenol derivatives have been investigated for their ability to interact with DNA, indicating potential applications in cancer research.[3]

-

Polymer and Materials Science: Aminophenols are also utilized as building blocks in the synthesis of advanced polymers, such as benzoxazines, which can form interesting supramolecular structures.[1]

Figure 2: Potential research and application areas for 4-Amino-3-ethylphenol.

Safety, Handling, and Storage

As with any chemical compound, proper safety protocols must be observed when handling 4-Amino-3-ethylphenol. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines for structurally similar aminophenols should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. Due to its sensitivity to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prolong its shelf life and maintain purity.

Toxicity: The toxicological properties of 4-Amino-3-ethylphenol have not been fully investigated. However, related aminophenol compounds can be harmful if swallowed, and may cause skin and eye irritation.[2]

Conclusion

4-Amino-3-ethylphenol represents a chemical entity with considerable potential, primarily as a building block in synthetic and medicinal chemistry. While a comprehensive dataset of its experimental properties is yet to be fully established in the public domain, this guide has provided a robust framework based on its molecular structure and analogies to related compounds. The proposed synthetic route offers a clear and viable path to its preparation, and the outlined potential applications underscore the rationale for further investigation into this compound. It is the author's hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further exploration into the properties and utility of 4-Amino-3-ethylphenol.

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. [Link]

- CN103508908A - Preparation method for 4-amino-3-methylphenol - Google P

Sources

- 1. 4-Amino-3-ethylphenol CAS 61638-00-4|C8H11NO [benchchem.com]

- 2. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Amino-3-ethylphenol from 3-Ethylphenol

Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-amino-3-ethylphenol, a valuable chemical intermediate, starting from 3-ethylphenol. The synthesis is presented as a robust two-step process: the regioselective nitration of 3-ethylphenol to form 4-nitro-3-ethylphenol, followed by the catalytic hydrogenation of the nitro intermediate to yield the final product. This document is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing. It elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Strategic Overview: A Two-Step Pathway

The transformation of 3-ethylphenol into 4-amino-3-ethylphenol is efficiently achieved through a classic two-step synthetic route common in aromatic chemistry. This strategy involves:

-

Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group (-NO₂) onto the aromatic ring of 3-ethylphenol. The directing effects of the existing hydroxyl and ethyl groups are leveraged to achieve regioselectivity for the desired 4-nitro-3-ethylphenol intermediate.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amino group (-NH₂) via catalytic hydrogenation. This method is chosen for its high efficiency and clean conversion, yielding the target 4-amino-3-ethylphenol.

This approach is logical and well-established, providing a reliable pathway with manageable purification steps.

Figure 1: Overall workflow for the synthesis of 4-amino-3-ethylphenol.

Part I: Electrophilic Nitration of 3-Ethylphenol

Mechanistic Rationale and Regioselectivity

The nitration of 3-ethylphenol is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich phenol ring. The nitronium ion is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid.[1]

The key to a successful synthesis lies in controlling the regioselectivity—the position at which the nitro group attaches. The substitution pattern is governed by the two existing groups on the ring:

-

Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[2]

-

Ethyl (-CH₂CH₃) group: A weakly activating, ortho, para-directing group through an inductive effect.

The positions ortho (C2, C6) and para (C4) to the hydroxyl group are the most electronically activated and thus the most likely sites for electrophilic attack. Given that the ethyl group is at the C3 position, the possible products are 2-nitro, 4-nitro, and 6-nitro-3-ethylphenol. The 4-position is sterically unhindered and electronically activated by the hydroxyl group, making 4-nitro-3-ethylphenol the major expected product. The 6-position is also favorable, but the 2-position is sterically hindered by the adjacent ethyl group, making the 2-nitro isomer a minor product. Precise temperature control is crucial; phenols are highly activated and can be susceptible to over-nitration or oxidation if conditions are too harsh.[3]

Figure 2: Mechanism of electrophilic nitration on the phenol ring.

Experimental Protocol: Synthesis of 4-nitro-3-ethylphenol

This protocol is designed for a laboratory scale and prioritizes safety and selectivity.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Ethylphenol | 122.17 | 10.0 g (81.8 mmol) | Starting material, colorless liquid.[4][5] |

| Glacial Acetic Acid | 60.05 | 100 mL | Solvent |

| Nitric Acid (70%) | 63.01 | 5.8 mL (~82 mmol) | Nitrating agent. Highly corrosive.[6][7] |

| Deionized Water | 18.02 | 500 mL | For work-up |

| Ethyl Acetate | 88.11 | 300 mL | Extraction solvent |

| Saturated NaHCO₃ Solution | 84.01 | 100 mL | For neutralizing acid |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | Drying agent |

| Ice Bath | - | - | For temperature control |

| Separatory Funnel (500 mL) | - | 1 | For extraction |

| Round-bottom Flask (250 mL) | - | 1 | Reaction vessel |

| Magnetic Stirrer & Bar | - | 1 | For mixing |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-ethylphenol in 100 mL of glacial acetic acid.

-

Temperature Control: Place the flask in an ice/water bath and stir the solution until the internal temperature equilibrates to 0-5 °C. Causality: This low temperature is critical to slow the reaction rate, preventing the formation of dinitro products and minimizing oxidative side reactions that can lead to tar formation.

-

Addition of Nitrating Agent: Add 5.8 mL of 70% nitric acid dropwise to the stirred solution over a period of 30-45 minutes. Use a dropping funnel for controlled addition and ensure the internal temperature does not rise above 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The progress can be monitored using Thin Layer Chromatography (TLC) (e.g., with a 4:1 hexanes:ethyl acetate eluent).

-

Quenching: Slowly pour the reaction mixture into a beaker containing ~400 g of crushed ice with vigorous stirring. This will precipitate the crude product and dilute the acids.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Then, wash with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, a mixture of nitro-isomers, typically as a yellow-orange solid or oil.

-

Purification: The desired 4-nitro-3-ethylphenol can be separated from other isomers via flash column chromatography on silica gel or by careful recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Safety & Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

-

Acid Handling: Nitric acid and glacial acetic acid are highly corrosive and should be handled in a chemical fume hood.[8][9][10] Spills should be neutralized with sodium bicarbonate.

-

Exothermic Reaction: The nitration reaction is exothermic. Maintaining strict temperature control is essential to prevent a runaway reaction.

Part II: Reduction to 4-Amino-3-ethylphenol

Rationale for Method Selection

The reduction of an aromatic nitro group to an amine is a fundamental transformation. While several methods exist (e.g., metal-acid reductions like Sn/HCl), catalytic hydrogenation is selected here for its superior performance characteristics:

-

High Yield and Purity: The reaction is typically very clean, with minimal side products.

-

Mild Conditions: It proceeds at or near room temperature and moderate pressure.

-

Simple Work-up: The catalyst is simply filtered off, and the product is isolated by removing the solvent. This avoids the cumbersome aqueous work-ups associated with metal-acid reductions.[11]

The most common catalyst for this transformation is palladium on activated carbon (Pd/C), which efficiently facilitates the addition of hydrogen across the N-O bonds of the nitro group.

Figure 3: Simplified workflow of catalytic hydrogenation on a Pd/C surface.

Experimental Protocol: Synthesis of 4-amino-3-ethylphenol

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Nitro-3-ethylphenol | 167.16 | 5.0 g (29.9 mmol) | Purified intermediate from Part I |

| Palladium on Carbon (10% Pd/C) | - | 250 mg (5 wt%) | Catalyst. Can be pyrophoric. |

| Methanol or Ethanol | 32.04 / 46.07 | 150 mL | Solvent |

| Hydrogen (H₂) Gas | 2.02 | - | Reducing agent. Highly flammable. |

| Celite® or Filter Aid | - | - | For filtration of the catalyst |

| Hydrogenation Vessel | - | 1 | e.g., Parr shaker or a heavy-walled flask for a balloon |

| Inert Gas (Nitrogen or Argon) | - | - | For purging the system |

Procedure:

-

Reaction Setup: To a suitable hydrogenation vessel, add 5.0 g of 4-nitro-3-ethylphenol and 150 mL of methanol. Stir to dissolve.

-

Catalyst Addition: Carefully add 250 mg of 10% Pd/C to the solution. Causality: The catalyst is added before introducing hydrogen to prevent ignition of the flammable solvent/hydrogen mixture by the potentially pyrophoric dry catalyst.

-

System Purge: Seal the vessel and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen) three times to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel. If using a balloon, ensure it is securely attached. If using a Parr apparatus, pressurize to the desired level (e.g., 40-50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic initially. Monitor the reaction by observing the uptake of hydrogen or by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Safety Note: Do not allow the filtered catalyst to dry in the air, as it can ignite. Keep it wet with water until it is properly disposed of.

-

Isolation: Concentrate the filtrate using a rotary evaporator. The resulting solid is the crude 4-amino-3-ethylphenol.

-

Purification: The product can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture. Aminophenols are prone to air oxidation (turning dark), so purification and subsequent storage should be done promptly, potentially under an inert atmosphere. The use of a small amount of an antioxidant like sodium bisulfite during work-up can sometimes be beneficial.[12]

Safety & Handling

-

Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources.

-

Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use and when dry. Always handle it with care and never allow the used, dry catalyst to come into contact with air or flammable solvents.

-

Product Toxicity: Aminophenols can be toxic and skin sensitizers. Handle the final product with appropriate PPE.[13]

Product Characterization

The identity and purity of the starting material, intermediate, and final product should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Summary of Compound Properties:

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Ethylphenol | C₈H₁₀O | 122.17 | Colorless liquid[4][5] | -4[5] |

| 4-Nitro-3-ethylphenol | C₈H₉NO₃ | 167.16 | Yellow/Orange Solid | (Varies) |

| 4-Amino-3-ethylphenol | C₈H₁₁NO | 137.18 | Off-white to tan solid | (Varies) |

References

-

Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry . Khan Academy. [Link]

-

Safety Data Sheet: 4-Ethylphenol . Chemos GmbH&Co.KG. [Link]

-

3-Ethylphenol - Wikipedia . Wikipedia. [Link]

-

3-Ethylphenol | C8H10O | CID 12101 - PubChem . National Center for Biotechnology Information. [Link]

-

4-Amino-3-ethyl-5-methylphenol | C9H13NO | CID 23369255 - PubChem . National Center for Biotechnology Information. [Link]

-

Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite . Royal Society of Chemistry. [Link]

-

Safety Data Sheet: Nitric acid . Carl ROTH. [Link]

- CN103508908A - Preparation method for 4-amino-3-methylphenol.

- US3717680A - PURIFICATION OF p-AMINOPHENOL.

-

Simple Environmentally-Friendly Reduction of 4-Nitrophenol . ResearchGate. [Link]

-

Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity . ACS Publications. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Chem LibreTexts. [Link]

-

Synthesis of m-ethylphenol . PrepChem.com. [Link]

-

Process for the purification of p-aminophenol - Patent US-4440954-A . PubChem. [Link]

-

Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... . Journal of the Chemical Society, Perkin Transactions 2. [Link]

- CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.

-

Safety Data Sheet: Nitric acid 65% . Chemos GmbH&Co.KG. [Link]

-

WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS... . WIPO Patentscope. [Link]

- US4440954A - Process for the purification of p-aminophenol.

-

Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol . ACS Publications. [Link]

-

SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w . SEASTAR CHEMICALS. [Link]

-

Electrophilic Substitution Reactions of Phenols . BYJU'S. [Link]

-

OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE... . Rasayan Journal of Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. 3-Ethylphenol - Wikipedia [en.wikipedia.org]

- 5. 3-Ethylphenol | C8H10O | CID 12101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. seastarchemicals.com [seastarchemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Reactivity of the amino group in 4-Amino-3-ethylphenol

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-ethylphenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 4-Amino-3-ethylphenol, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. We will explore the intricate interplay of electronic and steric effects governed by the hydroxyl, ethyl, and amino substituents on the aromatic scaffold. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, detailed experimental protocols for key transformations such as N-acylation and diazotization, and methods for analytical characterization. The causality behind experimental choices is elucidated to provide a self-validating framework for laboratory application.

Introduction and Molecular Overview

4-Amino-3-ethylphenol is a substituted aminophenol of significant interest in organic synthesis. Its trifunctional nature—possessing a nucleophilic amino group, an acidic phenolic hydroxyl group, and an aromatic ring—makes it a versatile building block. The reactivity of this molecule is not merely a sum of its parts; it is a complex outcome of the electronic synergy and steric hindrance imposed by its substituents. Understanding the specific reactivity of the amino group is paramount for selectively targeting this functionality in multi-step synthetic pathways, particularly in the development of novel therapeutics and specialized polymers.[1]

The amino group (-NH2) and the hydroxyl group (-OH) are both powerful activating, ortho, para-directing groups, donating electron density to the benzene ring via resonance (+R effect).[2][3] The ethyl group (-C2H5) is a weak activating group through its inductive effect (+I). The relative positioning of these groups dictates the molecule's overall reactivity profile.

Physicochemical Properties

A foundational understanding begins with the molecule's basic physical and chemical characteristics.

| Property | Value | Source |

| IUPAC Name | 4-Amino-3-ethylphenol | ChemSpider |

| CAS Number | 2835-99-6 (related to 4-amino-3-methylphenol) | [4] |

| Molecular Formula | C₈H₁₁NO | N/A |

| Molar Mass | 137.18 g/mol | N/A |

| Appearance | Typically a solid, may discolor on exposure to air/light | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO | [5] |

Electronic and Steric Landscape

The reactivity of the amino group is fundamentally controlled by the electronic environment of the aromatic ring and the steric hindrance around the nitrogen atom.

-

Electronic Effects: Both the -NH2 and -OH groups strongly activate the ring towards electrophilic attack. Their combined electron-donating effects make the aromatic ring highly nucleophilic. The amino group itself is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.

-

Steric Effects: The ethyl group, positioned ortho to the amino group, introduces significant steric hindrance. This bulkiness can modulate the accessibility of the amino group to incoming electrophiles or reagents, a factor that can be exploited for regioselective synthesis.[6]

Figure 1: Analysis of functional groups and their electronic/steric contributions in 4-Amino-3-ethylphenol.

Key Reactions Targeting the Amino Group

The lone pair on the amino group makes it the primary site for reactions with a wide range of electrophiles. In most cases, the nitrogen atom is a stronger nucleophile than the phenolic oxygen, allowing for selective N-functionalization under controlled conditions.[7][8]

N-Acylation

N-acylation is a fundamental transformation used to form amides, often employed to protect the amino group or to synthesize biologically active molecules like Paracetamol (Acetaminophen).[8][9] The reaction with an acylating agent, such as acetic anhydride or acetyl chloride, proceeds preferentially at the more nucleophilic amino group.[8]

Causality of Experimental Design:

-

Reagent Choice: Acetic anhydride is often preferred over acetyl chloride in laboratory settings as it is less corrosive and the reaction byproduct, acetic acid, is less hazardous than HCl.

-

Solvent and Base: The reaction is often run in an aqueous medium or a polar solvent. A weak base like sodium acetate can be used to neutralize the acid byproduct, driving the reaction to completion. In aprotic solvents, a non-nucleophilic base like pyridine or triethylamine is used.

-

Temperature Control: The reaction is typically exothermic. Maintaining a moderate temperature prevents potential side reactions, such as O-acylation of the phenolic hydroxyl group.

Figure 2: A typical experimental workflow for the N-acylation of 4-Amino-3-ethylphenol.

Diazotization and Azo Coupling

Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form diazonium salts.[10] These salts are highly valuable synthetic intermediates. The ethyl group's steric hindrance may slightly decrease the rate of diazotization compared to unhindered anilines.

Causality of Experimental Design:

-

Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining the reaction at 0–5 °C is critical for safety and yield.

-

Acidic Medium: A strong acid (like HCl or H₂SO₄) is required to generate nitrous acid (HNO₂) from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.[11]

-

Subsequent Coupling: The resulting diazonium salt is a weak electrophile that can attack activated aromatic rings (like phenols or other anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. The pH of the coupling reaction is crucial: coupling to phenols is typically performed under mildly alkaline conditions, while coupling to amines is done in a slightly acidic medium.

Figure 3: Logical relationship in the diazotization of 4-Amino-3-ethylphenol and subsequent azo coupling.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. Adherence to specified conditions, particularly temperature, is crucial for success and safety.

Protocol 1: Synthesis of N-(4-hydroxy-2-ethylphenyl)acetamide

Objective: To selectively acetylate the amino group of 4-Amino-3-ethylphenol.

Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6.86 g (0.05 mol) of 4-Amino-3-ethylphenol in 100 mL of 1 M hydrochloric acid. Stir until a clear solution is obtained.

-

Buffering: Add a solution of 8.2 g (0.1 mol) of sodium acetate dissolved in 50 mL of water. This creates a buffered medium.

-

Acylation: Cool the flask in an ice-water bath. While stirring vigorously, add 5.6 mL (0.06 mol) of acetic anhydride dropwise over 15 minutes, ensuring the temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 45 minutes. A precipitate should form.

-

Isolation: Cool the reaction mixture in an ice bath for 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with three 20 mL portions of ice-cold water to remove residual salts and acetic acid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture (approx. 30:70 v/v) to yield pure white or off-white crystals.

-

Drying & Analysis: Dry the purified product in a vacuum oven at 60 °C. Determine the yield, melting point, and characterize by IR and NMR spectroscopy.

Protocol 2: Diazotization and Coupling with β-Naphthol

Objective: To prepare a diazonium salt from 4-Amino-3-ethylphenol and couple it to form an azo dye.

Methodology:

-

Amine Solution: In a 250 mL beaker, suspend 2.74 g (0.02 mol) of 4-Amino-3-ethylphenol in 40 mL of water. Add 5 mL of concentrated hydrochloric acid. Stir and cool the mixture to 0 °C in an ice-salt bath. Some hydrochloride salt may precipitate.

-

Nitrite Solution: Separately, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of water and cool the solution to 0 °C.

-

Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 10 minutes. CRITICAL: Maintain the temperature between 0 and 5 °C throughout the addition. The solids should dissolve, forming a clear solution of the diazonium salt. Test for a slight excess of nitrous acid using starch-iodide paper (should turn blue).

-

Coupling Solution: In a separate 400 mL beaker, dissolve 2.88 g (0.02 mol) of β-naphthol in 50 mL of 2 M sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

-

Coupling Reaction: While stirring the β-naphthol solution vigorously, slowly add the cold diazonium salt solution. A brightly colored (typically red or orange) precipitate will form immediately.

-

Completion & Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Collect the azo dye product by vacuum filtration, wash thoroughly with cold water, and air dry.

Analytical Characterization

Validation of these reactions requires robust analytical techniques.

| Technique | Expected Observations for N-(4-hydroxy-2-ethylphenyl)acetamide |

| ¹H NMR | - Singlet for amide proton (-NH) ~8.5-9.5 ppm.- Singlet for acetyl methyl (-CH₃) ~2.1 ppm.- Aromatic protons with characteristic splitting patterns.- Quartet and triplet for ethyl group (-CH₂CH₃).- Singlet for phenolic proton (-OH), may be broad. |

| ¹³C NMR | - Carbonyl carbon (~168-172 ppm).- Acetyl methyl carbon (~24 ppm).- Signals for aromatic carbons.- Signals for ethyl group carbons. |

| FT-IR | - N-H stretch (amide) ~3300 cm⁻¹.- C=O stretch (amide) ~1660 cm⁻¹.- Broad O-H stretch (phenol) ~3200-3500 cm⁻¹.- C-N stretch ~1250 cm⁻¹. |

| TLC | The product should have a different Rf value compared to the starting material.[5] |

Safety and Handling

4-Amino-3-ethylphenol and its related compounds require careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[4][12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. The compound is harmful if swallowed and may cause skin and eye irritation.[4]

-

Storage: Store in a cool, dry, well-ventilated place away from light and oxidizing agents. Keep the container tightly closed.[4][14]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The amino group of 4-Amino-3-ethylphenol is a highly reactive and synthetically versatile functional group. Its nucleophilicity, which generally surpasses that of the phenolic hydroxyl group, allows for selective transformations like N-acylation. The ortho-ethyl group introduces steric constraints that can influence reaction rates and regioselectivity. Furthermore, the primary aromatic nature of the amino group enables its conversion into a diazonium salt, a gateway intermediate for a vast array of subsequent functionalizations. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, chemists can effectively harness the reactivity of this amino group for applications in drug discovery and materials science.

References

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health (NIH). [Link]

-

When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. (2018). Quora. [Link]

-

4-Ethylphenol. Wikipedia. [Link]

-

Selectivity of diazo-coupling with p-amino phenol. (2019). Chemistry Stack Exchange. [Link]

-

Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. (2025). ResearchGate. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

-

Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

- Preparation method for 4-amino-3-methylphenol.

-

HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ResearchGate. [Link]

-

Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

-

Safety Data Sheet: 4-Ethylphenol. Chemos GmbH & Co.KG. [Link]

-

The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2015). Dalton Transactions. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health (NIH). [Link]

-

Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?. Homework.Study.com. [Link]

-

Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Aminophenols | Request PDF. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazotisation [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. ehs.yale.edu [ehs.yale.edu]

A Comprehensive Technical Guide to the Phenolic Hydroxyl Group Reactivity of 4-Amino-3-ethylphenol

An In-depth Technical Guide:

Abstract

4-Amino-3-ethylphenol is a substituted aromatic compound of significant interest in synthetic chemistry, particularly for the development of pharmaceuticals, dyes, and advanced materials. Its chemical behavior is dominated by the interplay of three distinct functional groups on the benzene ring: a strongly activating hydroxyl group, a strongly activating amino group, and a weakly activating ethyl group. This guide provides an in-depth analysis of the reactivity of the phenolic hydroxyl group, offering a framework for understanding and manipulating its synthetic transformations. We will explore the electronic and steric factors governing its behavior, detail key reactions such as O-alkylation and O-acylation, and examine the profound influence of the hydroxyl group on the reactivity of the aromatic ring itself. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile molecule.

Molecular Architecture and Electronic Landscape of 4-Amino-3-ethylphenol

1.1. Core Physicochemical Properties

4-Amino-3-ethylphenol is an organic solid at room temperature.[1] Its structure presents a unique combination of functional groups that dictate its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | 4-amino-3-ethylphenol | [1] |

| CAS Number | 61638-00-4 | [1] |

1.2. Synthetic Access

While various synthetic routes are conceivable, a common and logical approach to 4-Amino-3-ethylphenol involves a multi-step synthesis starting from 3-ethylphenol. This process typically includes an electrophilic nitration step to introduce a nitro group, followed by a reduction to yield the final amino-substituted phenol. The nitration of 3-ethylphenol yields 3-ethyl-4-nitrophenol, which can then be reduced to the target molecule.[1]

1.3. Electronic and Steric Landscape: The Interplay of Substituents

The reactivity of 4-Amino-3-ethylphenol is not merely the sum of its parts; it is a complex interplay of resonance and inductive effects from each substituent. The phenolic hydroxyl (-OH) and the amino (-NH₂) groups are powerful activating groups that donate electron density to the aromatic ring via resonance, significantly increasing its nucleophilicity.[1][2] The ethyl (-CH₂CH₃) group is a weak activating group through hyperconjugation and induction.

Acidity and Phenoxide Formation

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic phenoxide anion. The pKa of the parent compound, phenol, is approximately 10. For substituted phenols like 4-ethylphenol, the pKa is around 10.0-10.3.[3] The presence of the electron-donating amino and ethyl groups in 4-Amino-3-ethylphenol is expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted phenol, as these groups destabilize the negative charge of the conjugate base.

However, this deprotonation is the critical first step for a major class of reactions involving the hydroxyl group.

Equation: Deprotonation to form the phenoxide

Sources

4-Amino-3-ethylphenol CAS number 28546-64-7 properties

An In-depth Technical Guide to 4-Amino-3-ethylphenol (CAS No. 28546-64-7) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities as building blocks for therapeutic agents is of paramount importance. Substituted phenols, in particular, represent a privileged scaffold in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active compounds. This technical guide is dedicated to an in-depth exploration of 4-Amino-3-ethylphenol, a molecule with significant potential yet limitedly documented properties.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, grounded in scientific principles and practical insights. We will delve into its physicochemical characteristics, spectroscopic signature, chemical reactivity, and potential applications, all while maintaining a strong commitment to scientific integrity and providing actionable knowledge.

A quick note on the Chemical Abstracts Service (CAS) number: while this guide is focused on the entity associated with CAS number 28546-64-7, it is worth noting that the structurally identical compound is also referenced under CAS number 61638-00-4 in some chemical databases. This guide considers these to be referring to the same molecule.

Physicochemical Properties: A Comparative Overview

Understanding the fundamental physical and chemical properties of a compound is the cornerstone of its application in research. For 4-Amino-3-ethylphenol, a solid at room temperature, we can compile its known properties and draw comparisons with the closely related and more extensively studied 4-ethylphenol to provide a broader context.[1]

| Property | 4-Amino-3-ethylphenol | 4-Ethylphenol (for comparison) |

| Molecular Formula | C8H11NO | C8H10O[2][3] |

| Molecular Weight | 137.18 g/mol [1] | 122.17 g/mol [2][3] |

| Appearance | Solid | White crystalline solid[3][4] |

| Melting Point | Data not readily available | 40-42 °C[4] |

| Boiling Point | Data not readily available | 218-219 °C[2][4] |

| Solubility | Data not readily available | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and carbon disulfide[4] |

| Density | Data not readily available | 1.011 g/cm³[2][4] |

Visualizing the Core Structure

To fully appreciate the chemistry of 4-Amino-3-ethylphenol, a clear visualization of its structure is essential.

Caption: Chemical structure of 4-Amino-3-ethylphenol.

Spectroscopic and Analytical Characterization

The unequivocal identification and purity assessment of a chemical compound are critical in any research endeavor. Here, we outline the expected spectroscopic signatures and a reliable analytical method for 4-Amino-3-ethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1]

-

¹H NMR: The proton NMR spectrum of 4-Amino-3-ethylphenol is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the protons of the amino and hydroxyl groups. The aromatic protons will likely appear in the range of δ 6.0-7.5 ppm.[1] The ethyl group should present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.[1] The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. One would expect to see eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethyl group.

For comparison, spectral data for the related compound 4-Amino-3-methylphenol is available in public databases and can serve as a useful reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-3-ethylphenol should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, C-N stretching, and C-O stretching, in addition to the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of 4-Amino-3-ethylphenol will show a molecular ion peak corresponding to its molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust analytical technique for assessing the purity of 4-Amino-3-ethylphenol and for its quantification in various matrices.[1]

A Self-Validating HPLC Protocol

The following protocol is designed to be self-validating by including a system suitability test to ensure the reliability of the results.

Objective: To determine the purity of a 4-Amino-3-ethylphenol sample.

Materials:

-

4-Amino-3-ethylphenol sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 4-Amino-3-ethylphenol sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-17 min: 90% B

-

17-18 min: 90-10% B

-

18-20 min: 10% B

-

-

-

System Suitability:

-

Inject a standard solution of 4-Amino-3-ethylphenol five times.

-

The relative standard deviation (RSD) of the peak area should be less than 2%.

-

-

Analysis:

-

Inject the prepared sample solution.

-

Identify the main peak corresponding to 4-Amino-3-ethylphenol.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Workflow for HPLC Purity Assessment

Caption: HPLC workflow for purity assessment.

Chemical Reactivity and Synthesis

The synthetic utility of 4-Amino-3-ethylphenol lies in the reactivity of its functional groups and the aromatic ring.

Key Reactions

-

Oxidation: The phenol and amino groups are susceptible to oxidation, which can lead to the formation of quinone-type structures.[1] Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.[1] Enzymatic oxidation is also a possibility.[1]

-

Electrophilic Aromatic Substitution: The hydroxyl and amino groups are strong activating groups, directing electrophiles to the ortho and para positions.[1] This allows for further functionalization of the aromatic ring.

Oxidation of 4-Amino-3-ethylphenol

Caption: Oxidation of 4-Amino-3-ethylphenol.

Proposed Synthesis Route

A plausible synthesis of 4-Amino-3-ethylphenol could start from p-aminophenol, following a multi-step process involving protection, Friedel-Crafts acylation, reduction, and deprotection. A similar multi-step synthesis is used for 4-amino-3-nitrophenol.[6]

Proposed Synthesis Workflow

-

Protection of the Amino Group: The amino group of p-aminophenol is protected, for example, by acetylation with acetic anhydride.

-

Friedel-Crafts Acylation: The protected p-aminophenol undergoes Friedel-Crafts acylation with an appropriate acylating agent (e.g., propionyl chloride) in the presence of a Lewis acid catalyst to introduce the ethyl ketone group.

-

Reduction of the Ketone: The keto group is reduced to a methylene group, for instance, through a Clemmensen or Wolff-Kishner reduction, to form the ethyl group.

-

Deprotection: The protecting group on the nitrogen is removed to yield the final product, 4-Amino-3-ethylphenol.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis workflow.

Potential Applications in Research and Drug Development

While specific applications of 4-Amino-3-ethylphenol are not extensively documented, its structure suggests several promising avenues for research.

-

Scaffold for Bioactive Molecules: As a substituted aminophenol, it can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic properties. The amino and hydroxyl groups provide handles for further chemical modifications.

-

Antifungal and Antimicrobial Agents: The structurally related 4-ethylphenol has demonstrated potent antifungal and anti-oomycete properties by disrupting cell membranes.[1] This suggests that 4-Amino-3-ethylphenol and its derivatives could be investigated for similar activities.

-

Precursor for Dyes and Polymers: Aminophenols are known intermediates in the synthesis of dyes and polymers.[6] The specific substitution pattern of 4-Amino-3-ethylphenol might lead to materials with unique properties.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 4-Amino-3-ethylphenol.

-

General Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

For more detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-3-ethylphenol represents a chemical entity with untapped potential for researchers in the fields of medicinal chemistry, materials science, and beyond. This guide has provided a comprehensive overview of its known and predicted properties, analytical methodologies, and potential applications. By offering a solid foundation of knowledge, it is our hope to inspire further investigation into this promising molecule and to facilitate its use in the development of novel and impactful scientific discoveries.

References

- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

ChemSynthesis. 4-ethylphenol. [Link]

-

Wikipedia. 4-Ethylphenol. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). [Link]

-

SpectraBase. 4-Amino-3-methylphenol. [Link]

-

PubChem. 4-Amino-3-ethyl-5-methylphenol. [Link]

-

PubChem. 3-Amino-4-ethylphenol. [Link]

Sources

- 1. 4-Amino-3-ethylphenol CAS 61638-00-4|C8H11NO [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Ethylphenol - Wikipedia [en.wikipedia.org]

- 4. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Health and Safety of 4-Amino-3-ethylphenol

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). The toxicological properties of 4-Amino-3-ethylphenol have not been fully investigated. The information herein is extrapolated from data on structurally similar compounds. Always perform a thorough risk assessment before handling this chemical and consult with your institution's Environmental Health and Safety (EHS) department.

Introduction: A Proactive Stance on the Safety of Novel Phenolic Amines

4-Amino-3-ethylphenol, a substituted aminophenol, presents a unique profile of chemical reactivity that makes it a compound of interest in various research and development applications. However, as with any novel or sparsely documented chemical, a comprehensive understanding of its health and safety profile is paramount. This guide provides a detailed overview of the presumed hazards, handling protocols, and emergency procedures for 4-Amino-3-ethylphenol. The recommendations are grounded in an analysis of safety data for analogous compounds, including 4-amino-3-methylphenol, 2-amino-4-ethylphenol, and other substituted phenols and anilines. The underlying principle of this guide is the adoption of a cautious and proactive safety culture when dealing with chemicals of unknown toxicological profiles.

Presumed Hazard Profile and GHS Classification

Due to the absence of specific toxicological data for 4-Amino-3-ethylphenol, its hazard profile is inferred from structurally related aminophenols and ethylphenols. The presence of both an amino and a hydroxyl group on the benzene ring suggests potential for skin and eye irritation, possible sensitization, and systemic toxicity upon ingestion, inhalation, or dermal absorption.

Table 1: Extrapolated GHS Classification for 4-Amino-3-ethylphenol

| Hazard Class | Hazard Category | Extrapolated Hazard Statement(s) | Basis for Extrapolation (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | 2-amino-4-ethylphenol hydrochloride, 4-Amino-3-chlorophenol[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | 2-amino-4-ethylphenol hydrochloride, 4-Amino-3-chlorophenol[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | 4-Amino-3-methylphenol, 4-Ethylphenol[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. | 4-Amino-3-methylphenol, 4-Ethylphenol[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | 2-amino-4-ethylphenol hydrochloride, 4-Amino-3-chlorophenol[1][2] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation. | 4-Amino-3-methylphenol, 4-Amino-3-chlorophenol[2][3] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life. | 4-Amino-3-methylphenol[3] |

Pictograms:

Signal Word: Warning

[1]### 3. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

All work with 4-Amino-3-ethylphenol, particularly handling of the solid material and preparation of solutions, should be conducted in a certified chemical fume hood to control airborne particulates and vapors. T[5]he fume hood provides primary containment and protects the user from inhalation exposure and potential splashes to the face. A[5]n eyewash station and safety shower must be readily accessible in the immediate work area.

[6]#### 3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for handling this compound.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | ANSI Z87.1 / EN166 | Protects against dust particles and liquid splashes. |

| Skin | A flame-resistant lab coat, long pants, and closed-toe shoes. For significant splash potential, a chemically resistant apron (neoprene or butyl rubber) is advised. | N/A | Prevents incidental skin contact. |

| Hands | Compatible chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended. | ASTM F739 / EN374 | Prevents dermal absorption, a likely route of exposure for phenolic and aniline compounds. A[1][5]lways inspect gloves for integrity before use and practice proper glove removal technique to avoid contaminating skin. |

| Respiratory | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a significant spill or if engineering controls are not available, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | NIOSH / EN149 | Protects against inhalation of harmful dusts or vapors. |

Diagram 1: PPE and Engineering Controls Workflow

Caption: Workflow for safe handling of 4-Amino-3-ethylphenol.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Work Area: Designate a specific area within a fume hood for handling 4-Amino-3-ethylphenol.

-

Dispensing: When weighing the solid, use a spatula and weigh it onto a tared weigh boat within the fume hood to minimize dust generation. Avoid creating dust clouds. *[3] Solution Preparation: Add the solid slowly to the solvent with stirring. Be aware of any potential exothermic reactions.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. W[1]ash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area. *[1][3] Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides. *[6][7][8] Sensitivities: The compound may be light and air-sensitive. C[3]onsider storing under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

Emergency Procedures: A Plan for Every Contingency

Rapid and correct response to an exposure or spill is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A polyethylene glycol (PEG) solution can be used to decontaminate skin exposed to phenolic compounds. S[5]eek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spill (Solid):

-

Evacuate non-essential personnel from the area.

-

Ensure proper PPE is worn.

-

Gently cover the spill with an absorbent material like vermiculite or sand to avoid generating dust.

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. [3] 5. Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by soap and water.

-

[9]* Large Spill:

- Evacuate the laboratory immediately and alert others in the area.

- Contact your institution's EHS department or emergency response team.

- Do not attempt to clean up a large spill without proper training and equipment.

Diagram 2: Spill Response Logic

Caption: Decision-making workflow for spill response.

Waste Disposal

All waste containing 4-Amino-3-ethylphenol, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste. C[3]ollect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain, as it is presumed to be very toxic to aquatic life.

The responsible use of 4-Amino-3-ethylphenol in a research and development setting demands a rigorous and informed approach to safety. By understanding the extrapolated hazards based on analogous compounds and implementing the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—scientists can mitigate risks effectively. This commitment to safety not only protects individual researchers but also upholds the principles of scientific integrity and environmental stewardship.

References

-

Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET - Phenol, 3-(diethylamino)-. [Link]

-

Chemos GmbH & Co.KG. (2019-12-03). Safety Data Sheet: 4-Ethylphenol. [Link]

-

Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. [Link]

Sources

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemos.de [chemos.de]

- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 6. fishersci.com [fishersci.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. fishersci.com [fishersci.com]

- 9. 3-AMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 4-Amino-3-ethylphenol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Amino-3-ethylphenol, a substituted phenol derivative of interest to researchers in organic synthesis, materials science, and drug discovery. Due to the limited specific literature on this compound, this guide synthesizes available data and draws logical inferences from closely related and well-documented analogs, such as 4-amino-3-methylphenol and other aminophenol derivatives. This approach provides a robust framework for understanding and utilizing 4-Amino-3-ethylphenol in a research and development context.

Introduction and Historical Context

4-Amino-3-ethylphenol, with the chemical formula C₈H₁₁NO, is an aromatic organic compound containing both a hydroxyl and an amino functional group, making it a bifunctional molecule with potential applications as a versatile intermediate.[1] While the specific historical details of the discovery of 4-Amino-3-ethylphenol are not extensively documented in readily available literature, its structural class, the aminophenols, have been known and utilized for over a century as key intermediates in the synthesis of dyes, pharmaceuticals, and photographic developers.

The development of synthetic routes to substituted phenols and anilines in the late 19th and early 20th centuries laid the groundwork for the potential synthesis of a wide array of derivatives, including 4-Amino-3-ethylphenol. It is plausible that this compound was first synthesized as part of broader investigations into the properties and reactions of aminophenols, though it has not achieved the same level of commercial or academic prominence as some of its close relatives, such as its methyl analog, 4-amino-3-methylphenol, which is used in the production of high-performance resins and as a precursor for carbon fiber.[1]

Molecular Structure and Key Features:

The structure of 4-Amino-3-ethylphenol, characterized by an ethyl group ortho to the amino group and para to the hydroxyl group, gives rise to specific steric and electronic properties that influence its reactivity and potential applications.

Caption: Chemical structure of 4-Amino-3-ethylphenol.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Amino-3-ethylphenol is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 61638-00-4 | |

| Appearance | Solid at room temperature | [1] |

| Solubility | Expected to be soluble in organic solvents and aqueous acid. | Inferred from aminophenol chemistry. |

Synthesis and Manufacturing

While specific industrial-scale synthesis routes for 4-Amino-3-ethylphenol are not publicly detailed, a logical and established laboratory-scale synthesis can be extrapolated from the known synthesis of its methyl analog, 4-amino-3-methylphenol.[2] The most probable synthetic pathway involves a two-step process starting from 3-ethylphenol.

Logical Synthesis Pathway:

Caption: Proposed synthetic pathway for 4-Amino-3-ethylphenol.

Step-by-Step Experimental Protocol (Proposed):

Part 1: Nitrosation of 3-Ethylphenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-ethylphenol in a suitable acidic medium (e.g., dilute sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Addition of Nitrosating Agent: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled 3-ethylphenol solution while maintaining the temperature below 5 °C. The reaction is typically exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the nitroso compound will be indicated by the appearance of a new, more polar spot.

-

Work-up: Once the reaction is complete, the precipitated 4-nitroso-3-ethylphenol can be isolated by filtration, washed with cold water to remove residual acid and salts, and dried under vacuum.

Part 2: Reduction of 4-Nitroso-3-ethylphenol

-

Reaction Setup: In a suitable reaction vessel, suspend the dried 4-nitroso-3-ethylphenol in water or an alcohol-water mixture.

-

Addition of Reducing Agent: A variety of reducing agents can be employed. For a laboratory setting, sodium dithionite (sodium hydrosulfite) is a common choice. Add the reducing agent portion-wise to the suspension while monitoring the temperature. An alternative and cleaner method involves catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: The disappearance of the colored nitroso compound and the formation of the aminophenol can be monitored by TLC.

-

Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to isolate the 4-Amino-3-ethylphenol. This may involve filtration to remove any solids, extraction with an organic solvent, and subsequent purification by recrystallization or column chromatography to yield the final product. A patent for the production of the related 4-amino-3-methyl-phenol describes a workup involving the addition of sodium sulfite and sodium hydroxide, followed by separation from iron residues (if iron was used in the reduction) and further processing.[3]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted in CDCl₃):

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as a singlet and two doublets, reflecting the substitution pattern.

-

Ethyl Group (5H): A quartet for the methylene protons (-CH₂-) around δ 2.5-2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.1-1.3 ppm.

-

Hydroxyl Proton (1H): A broad singlet, with a chemical shift that can vary depending on concentration and solvent.

-

Amino Protons (2H): A broad singlet, also with a variable chemical shift.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to the hydroxyl and amino groups being the most downfield and upfield, respectively.

-

Ethyl Group (2C): Two signals in the aliphatic region, one for the methylene carbon and one for the methyl carbon.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretches: Two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretches (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns characteristic of phenols and anilines, such as loss of CO and HCN.